molecular formula C24H20FN3O3S2 B2456119 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 399000-38-5

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2456119
CAS RN: 399000-38-5
M. Wt: 481.56
InChI Key: YYVXZQHBBBKDRV-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Antimicrobial and Anti-inflammatory Activities : Patel et al. (2009) synthesized various bioactive molecules, including fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, and evaluated them for antimicrobial, anti-inflammatory, anthelmintic, and anticonvulsant activities. This research underscores the compound's potential in developing treatments for infections and inflammatory conditions Patel et al., 2009.

  • Antimicrobial Screening : A study by Jagtap et al. (2010) involved the synthesis of fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening. The study highlights the compound's utility in combating microbial infections Jagtap et al., 2010.

Pharmacological Applications

  • Diuretic and Antihypertensive Agents : Rahman et al. (2014) investigated quinazoline derivatives for their diuretic and antihypertensive activities, demonstrating the compound's potential in treating hypertension and related cardiovascular conditions Rahman et al., 2014.

  • Analgesic Activity : Saad et al. (2011) explored the synthesis and analgesic activity of new pyrazoles and triazoles bearing a dibromo-2-methylquinazoline moiety, indicating the compound's application in pain management Saad et al., 2011.

Anticancer Research

  • Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives showing anticancer activity, particularly against melanoma cell lines, suggesting the compound's role in cancer therapy Yılmaz et al., 2015.

  • Cytotoxic Activity : Ghorab et al. (2015) developed novel sulfonamide derivatives and assessed their cytotoxic activity against breast and colon cancer cell lines, further emphasizing the compound's potential in cancer treatment Ghorab et al., 2015.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-27-21-13-10-18(25)15-22(21)32-24(27)26-23(29)17-8-11-19(12-9-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13,15H,4,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXZQHBBBKDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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